molecular formula C17H20N4 B15116084 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine

1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine

Cat. No.: B15116084
M. Wt: 280.37 g/mol
InChI Key: AWMLVVPNHXZGJY-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine typically involves multistep organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it has been studied as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

  • 5H,6H,7H-Cyclopenta[D]pyrimidin-4-amine
  • 6,7-Dihydro-5H-cyclopenta[D]pyrimidin-4-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness: 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine is unique due to its specific bicyclic structure combined with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C17H20N4/c1-2-5-14(6-3-1)20-9-11-21(12-10-20)17-15-7-4-8-16(15)18-13-19-17/h1-3,5-6,13H,4,7-12H2

InChI Key

AWMLVVPNHXZGJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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